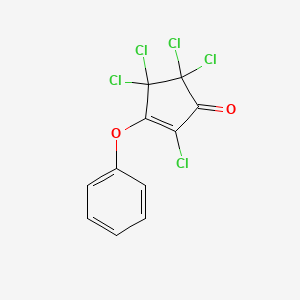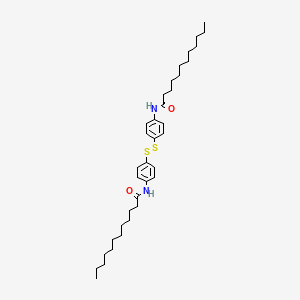
N,N'-(Dithiobis(4,1-phenylene))didodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Dithiobis(4,1-phenylene))didodecanamide is a chemical compound with the molecular formula C36H56N2O2S2 and a molecular weight of 612972 It is characterized by the presence of two dodecanamide groups linked by a dithiobis(phenylene) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dithiobis(4,1-phenylene))didodecanamide typically involves the reaction of dodecanamide with a dithiobis(phenylene) precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of N,N’-(Dithiobis(4,1-phenylene))didodecanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Dithiobis(4,1-phenylene))didodecanamide can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(Dithiobis(4,1-phenylene))didodecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol-reactive properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))didodecanamide involves its interaction with thiol groups in proteins and other biomolecules. The dithiobis(phenylene) moiety can form disulfide bonds with thiol groups, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways and processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Dithiobis(4,1-phenylene))diacetamide
- N,N’-(Dithiobis(4,1-phenylene))dibutyramide
- N,N’-(Dithiobis(4,1-phenylene))dihexanamide
Uniqueness
N,N’-(Dithiobis(4,1-phenylene))didodecanamide is unique due to its long dodecanamide chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
5325-83-7 |
|---|---|
Formule moléculaire |
C36H56N2O2S2 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
N-[4-[[4-(dodecanoylamino)phenyl]disulfanyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-31-23-27-33(28-24-31)41-42-34-29-25-32(26-30-34)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
Clé InChI |
IDJUDSPIWBZZKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


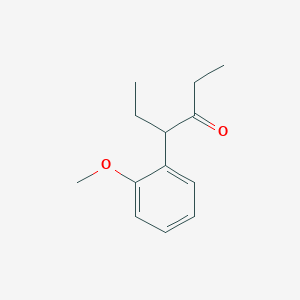
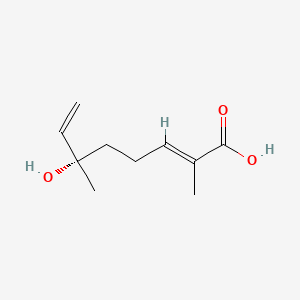
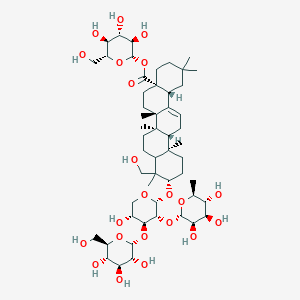
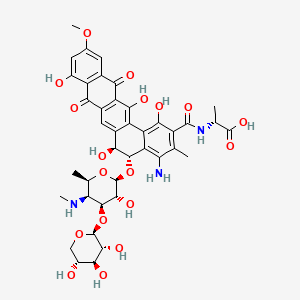
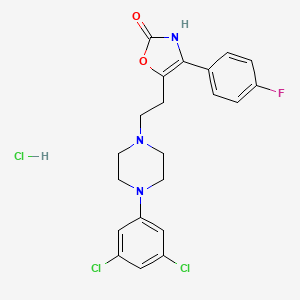
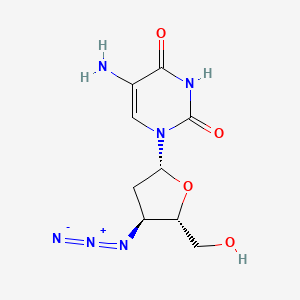

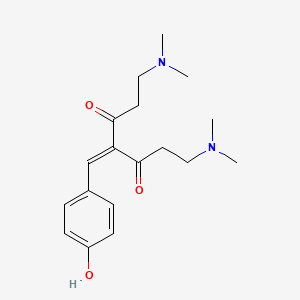
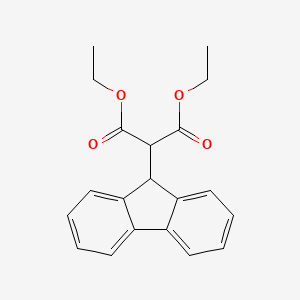
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
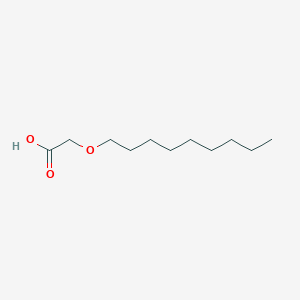
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)
